molecular formula C11H7ClF3N3O4 B1410543 Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate CAS No. 1823183-97-6

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate

Cat. No.: B1410543
CAS No.: 1823183-97-6
M. Wt: 337.64 g/mol
InChI Key: SBKJLXYIDHGUMQ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate is a useful research compound. Its molecular formula is C11H7ClF3N3O4 and its molecular weight is 337.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme crucial for fatty acid biosynthesis . This interaction suggests its potential use as an agrochemical or pharmaceutical agent.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on acetyl-CoA carboxylase inhibition can lead to alterations in lipid metabolism, affecting cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting acetyl-CoA carboxylase, the compound disrupts fatty acid biosynthesis, leading to reduced lipid accumulation and altered metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its degradation products may have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in lipid metabolism and potential organ damage .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of this enzyme results in reduced fatty acid production and altered energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O4/c1-20-7(19)4-21-10-17-9(18-22-10)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKJLXYIDHGUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
Reactant of Route 2
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
Reactant of Route 3
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
Reactant of Route 4
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.